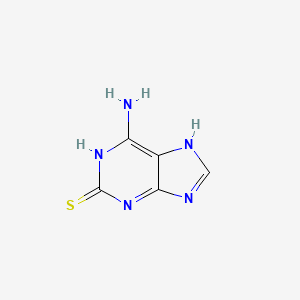

2H-Purine-2-thione, 6-amino-1,3-dihydro-

Descripción

The exact mass of the compound 2H-Purine-2-thione, 6-amino-1,3-dihydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Purine-2-thione, 6-amino-1,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Purine-2-thione, 6-amino-1,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-1,7-dihydropurine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJZZLRZEPKRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=S)NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063113 | |

| Record name | 2H-Purine-2-thione, 6-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3647-48-1 | |

| Record name | 2-Mercaptoadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thioadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Purine-2-thione, 6-amino-3,7-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Purine-2-thione, 6-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercaptoadenine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X4752BZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Context Within Purine Chemistry and Biochemistry

2H-Purine-2-thione, 6-amino-1,3-dihydro- is a purine (B94841) analog where a sulfur atom replaces the oxygen atom at the 6-position of the xanthine (B1682287) molecule. This substitution has profound implications for its biochemical behavior. Purines are fundamental heterocyclic aromatic organic compounds, essential as building blocks for nucleic acids—deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The primary purines, adenine (B156593) and guanine (B1146940), are crucial for genetic information storage and transfer.

The introduction of a thione group at the 6-position of the purine ring, as seen in 6-thioxanthine (B131520), alters the electronic properties and reactivity of the molecule compared to its natural oxygen-containing counterparts, hypoxanthine (B114508) and xanthine. This structural modification is central to its role as a metabolite of thiopurine drugs, a class of compounds used in the treatment of various diseases.

The table below outlines some of the key physicochemical properties of 2H-Purine-2-thione, 6-amino-1,3-dihydro-.

| Property | Value |

| Chemical Formula | C5H4N4OS |

| Molecular Weight | 168.18 g/mol |

| CAS Number | 2002-59-7 |

| Appearance | Light brown to yellow crystalline powder. guidechem.com |

| pKa | 5.49 ± 0.20 (Predicted). guidechem.com |

| Solubility | Sparingly soluble in water. guidechem.com |

Historical Trajectories of Research on Purinethiones

Research into purinethiones, including 6-thioxanthine (B131520), is intrinsically linked to the development of antimetabolite theory and the quest for anticancer and immunosuppressive agents in the mid-20th century. The pioneering work of George Hitchings and Gertrude Elion in the 1950s on purine (B94841) analogs led to the synthesis and investigation of numerous modified purines, including the thiopurines 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). acs.org Their research was based on the premise that analogs of essential metabolites could interfere with cellular processes, particularly the rapid proliferation of cancer cells.

The synthesis of various 6-thioxanthines was reported in the early 1960s. rsc.orgrsc.org These studies were often driven by the search for compounds with potential therapeutic activities, such as bronchodilator and coronary dilator effects. rsc.org Over time, the focus of research shifted towards understanding the metabolic pathways of thiopurine drugs, which led to the identification of 6-thioxanthine as a crucial intermediate. It was discovered that 6-mercaptopurine is metabolized in the body to 6-thioxanthine, a reaction catalyzed by the enzyme xanthine (B1682287) oxidase. researchgate.net This finding was pivotal in understanding the pharmacology and drug interactions of thiopurines.

Fundamental Role in Cellular Metabolism and Nucleic Acid Precursors

De Novo Synthesis Approaches for 2H-Purine-2-thione, 6-amino-1,3-dihydro-

The de novo synthesis of the 6-thioguanine purine ring system is a fundamental aspect of its production, allowing for the construction of the molecule from acyclic or simpler heterocyclic precursors. These methods provide a high degree of control over the final structure and allow for the introduction of isotopic labels or specific substituents.

Cyclization Reactions in Purinethione Synthesis

A predominant strategy for the synthesis of purines, including 6-thioguanine, is the Traube purine synthesis. This classical method involves the construction of the purine ring system by cyclization of a substituted pyrimidine (B1678525) precursor. The general pathway commences with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon unit to form the fused imidazole (B134444) ring.

In a typical synthesis of 6-thioguanine via this route, a key intermediate is 2,4-diamino-6-chloropyrimidine. This is often followed by nitrosation at the 5-position and subsequent reduction to introduce the second amino group, yielding 2,4,5-triamino-6-chloropyrimidine. The purine ring is then formed by cyclization with a suitable reagent like formic acid or a derivative thereof. The final step involves the introduction of the sulfur atom at the C6 position, which can be achieved by treatment with a thiating agent such as phosphorus pentasulfide or by displacement of a leaving group (e.g., chloride) with a sulfur nucleophile.

Another well-established method for the synthesis of 6-thioguanine involves the direct thiation of guanine. In this process, finely powdered guanine is heated with phosphorus pentasulfide in a high-boiling solvent like pyridine (B92270) or tetralin. This reaction directly converts the carbonyl group at the C6 position of guanine into a thiocarbonyl group, yielding 6-thioguanine. chemicalbook.com

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are integral to both the construction and modification of the 6-thioguanine scaffold. In the context of de novo synthesis, nucleophilic displacement is a key step in introducing the thiol group. Starting from a 6-chloropurine (B14466) derivative, which can be synthesized from pyrimidine precursors, the chlorine atom at the C6 position is a good leaving group and can be readily displaced by a sulfur nucleophile. Reagents such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) can be employed for this transformation.

The reactivity of the purine ring system allows for sequential nucleophilic aromatic substitution (SNAr) reactions. For instance, starting from a di- or tri-chlorinated pyrimidine, sequential and regioselective introduction of amino and chloro substituents can be achieved, setting the stage for the final cyclization and thiation steps. The regioselectivity of these substitutions is often dictated by the electronic nature of the existing substituents on the pyrimidine ring.

Functionalization and Derivatization Strategies of the 2H-Purine-2-thione, 6-amino-1,3-dihydro- Scaffold

The 6-thioguanine molecule presents multiple sites for chemical modification, including the purine ring carbons, the nitrogen atoms, and the exocyclic thiol group. These functionalization strategies are crucial for developing prodrugs, modulating biological activity, and creating molecular probes.

Regioselective Substitutions at the Purine Ring System (C2, C6, C8 positions)

The functionalization of the carbon atoms of the purine ring of 6-thioguanine allows for the introduction of a wide range of substituents, influencing the molecule's steric and electronic properties.

C6 Position: The exocyclic thiol group at the C6 position is a primary site for modification. It can be readily alkylated to form S-substituted derivatives. For example, reaction with alkyl halides in the presence of a base leads to the corresponding 6-alkylthiopurines. This S-alkylation is a common strategy in the development of 6-thioguanine prodrugs.

C2 and C8 Positions: Direct C-H functionalization of the C2 and C8 positions of the 6-thioguanine scaffold is more challenging due to the electron-deficient nature of the purine ring. However, strategies have been developed for the modification of related purine systems. For other purine derivatives, direct C-H cyanation at the C8 position has been achieved through activation with triflic anhydride (B1165640) followed by nucleophilic attack with trimethylsilyl (B98337) cyanide. mdpi.com The regioselectivity can be influenced by the substituents present on the purine ring; for instance, an electron-donating group at the C6 position can direct substitution to the C2 position. mdpi.com While specific examples for 6-thioguanine are less common in the literature, these methodologies for related purines suggest potential pathways for its C2 and C8 functionalization.

N-Alkylation Reactions of the Purine Nitrogen Atoms

Alkylation of the nitrogen atoms of the purine ring is a common derivatization strategy. The tautomeric nature of 6-thioguanine allows for alkylation at multiple nitrogen atoms, with the regioselectivity being influenced by the alkylating agent, reaction conditions, and the presence of protecting groups. The primary sites for alkylation are the N7 and N9 positions of the imidazole portion of the purine ring.

Studies on the alkylation of 6-thio-2'-deoxyguanosine (B1664700) with dimethylsulfate have shown that the principal products are S6-methyl-6-thiodeoxyguanosine and 7-methyl-6-thiodeoxyguanosine. nih.gov The use of phase-transfer catalysis for the alkylation of 6-methylthio- and 6-benzyloxyguanine has been shown to provide a mixture of N7 and N9 substituted products. tandfonline.com The ratio of N7 to N9 isomers can be influenced by factors such as the solvent, base, and the nature of the alkylating agent. Generally, alkylation under kinetic control tends to favor the N7 isomer, while thermodynamic control can lead to the more stable N9 isomer. A method for the direct regioselective N7-tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. nih.gov

| Substrate | Alkylating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 6-thio-2'-deoxyguanosine | Dimethylsulfate | Not specified | S6-methyl and N7-methyl derivatives | nih.gov |

| 6-Methylthio/benzyloxyguanine | Alkyl halides | Phase-transfer catalysis | Mixture of N7 and N9 isomers | tandfonline.com |

| N-trimethylsilyl-6-chloropurine | tert-butyl halide | SnCl4 | N7-tert-butyl derivative | nih.gov |

Oxidation Reactions Leading to Disulfides and Other Sulfur-Containing Species

The thiol group of 6-thioguanine is susceptible to oxidation, leading to a variety of sulfur-containing derivatives. Mild oxidation, for instance with iodine or under aerobic conditions, can lead to the formation of the corresponding disulfide, linking two 6-thioguanine molecules. This disulfide formation is a reversible process, and the disulfide can be reduced back to the thiol.

Further oxidation can lead to more highly oxidized sulfur species. Photo-oxidation of 6-thioguanine in the presence of UVA radiation has been shown to produce guanine sulfonate (GSO3). researchgate.net This species is an intermediate that can react with nucleophiles. For example, it can form addition products with low molecular weight thiol compounds like N-acetylcysteine and glutathione. researchgate.net The oxidation of the related 8-thioguanosine (B1436560) has been studied in detail, showing that it can be oxidized to the disulfide, and then further to sulfenic (-SOH), sulfinic (-SO2H), and sulfonic (-SO3H) acids. This suggests that 6-thioguanine can likely undergo similar oxidative transformations under appropriate conditions.

| Thiopurine | Oxidizing Agent/Conditions | Product(s) | Reference |

|---|---|---|---|

| 6-thioguanine | Mild oxidants (e.g., I2) | Disulfide | General knowledge |

| 6-thioguanine | UVA radiation | Guanine sulfonate | researchgate.net |

| 8-thioguanosine | Mild oxidants (e.g., I2) | Disulfide | - |

| 8-thioguanosine | Stronger oxidants | Sulfenic, sulfinic, and sulfonic acids | - |

Reactions Involving Thiourea and Related Reagents

The synthesis of the 2H-Purine-2-thione, 6-amino-1,3-dihydro- scaffold, also known as 2-thioadenine, can be achieved through cyclization reactions involving thiourea or its derivatives. These methods are fundamental in constructing the thiopurine core. Thiourea serves as a key source of the C2-S1 moiety in the purine ring system.

One common strategy involves the condensation of a substituted pyrimidine with thiourea. For instance, a 4,5,6-triaminopyrimidine can be treated with a thiocarbonyl source to form the imidazole ring portion of the purine. While direct reaction with thiourea can be challenging, related reagents like thiophosgene (B130339) or carbon disulfide in the presence of a base are often employed in multi-step sequences that ultimately incorporate the thiourea-derived unit.

Another approach involves the reaction of α-halocarbonyl compounds with thiourea to form 2-aminothiazoles, which can then serve as precursors for more complex heterocyclic systems. researchgate.net For example, the reaction between ethyl chloroacetate (B1199739) and thiourea is a well-established method for producing 2-imino-4-thiazolidone, showcasing the reactivity of thiourea in forming sulfur-containing heterocycles. researchgate.net While not a direct synthesis of the purine, these intermediates can be further elaborated.

More direct three-component reactions have been developed for the synthesis of related thioamides, where thiourea acts as the sulfur source. For example, aryl aldehydes can react with thiourea and N,N-dimethylformamide (DMF) in the presence of an oxidant like K₂S₂O₈ to yield aryl thioamides. mdpi.com This demonstrates the utility of thiourea as a sulfur transfer agent in C-S bond formation, a principle that can be adapted for the synthesis of heterocyclic thiones.

The table below summarizes representative reactions where thiourea is used as a key reagent in the formation of sulfur-containing compounds, illustrating the chemical principles applicable to the synthesis of 2H-Purine-2-thione, 6-amino-1,3-dihydro-.

| Starting Materials | Reagents | Product | Yield (%) | Reference |

| Ethyl chloroacetate, Thiourea | Sodium acetate, Ethanol | 2-Imino-4-thiazolidone | 84 | researchgate.net |

| 4-Chlorobenzaldehyde, Thiourea, DMF | K₂S₂O₈, Pyridine, H₂O | 4-Chloro-N,N-dimethylbenzothioamide | Moderate to Good | mdpi.com |

| Aryl amine, Benzoyl chloride | Potassium thiocyanate, Acetone | 1-Benzoyl-3-arylthiourea | Not specified | semanticscholar.org |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of purine scaffolds, including 2H-Purine-2-thione, 6-amino-1,3-dihydro-. These reactions allow for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at various positions of the purine ring, enabling the creation of a diverse library of derivatives.

While the thione group itself can be a target for coupling reactions (S-alkylation), palladium catalysis is more commonly employed to modify other positions of the purine ring, such as C6 or C8, after initial synthesis of the core. For instance, a 6-chloropurine derivative can undergo Suzuki, Stille, Heck, and Sonogashira coupling reactions to introduce a wide range of substituents. nih.govresearchgate.net These methodologies can be applied to purine precursors before the introduction of the 2-thione group or to protected 2-thioadenine derivatives.

Direct C-H functionalization, assisted by a directing group, is an emerging strategy for the thiolation of aryl C-H bonds using palladium catalysts. rsc.org This approach could potentially be applied to the purine core to introduce additional thioether linkages.

In the context of related heterocyclic systems like 2-aminothieno[3,2-d]pyrimidin-4(3H)-one, palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions have been successfully used to introduce diverse substituents at position 6. nih.govrsc.org This demonstrates the feasibility and versatility of these methods for modifying complex nitrogen- and sulfur-containing heterocycles, which is directly analogous to the potential functionalization of the 2-thioadenine scaffold.

The following table outlines common palladium-catalyzed cross-coupling reactions applicable to the modification of purine and related heterocyclic systems.

| Coupling Reaction | Reactants | Catalyst/Ligand (Example) | Bond Formed | Reference |

| Suzuki-Miyaura | 6-Chloropurine nucleoside, Arylboronic acid | Pd(OAc)₂, PPh₃ | C-C (Aryl) | nih.gov |

| Stille | 6-Chloropurine nucleoside, Aryl(tributyl)stannane | Pd(PPh₃)₄ | C-C (Aryl) | nih.gov |

| Sonogashira | 6-Halopurine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Alkynyl) | nih.govrsc.org |

| Buchwald-Hartwig | 6-Halopurine, Amine | Pd₂(dba)₃, BINAP | C-N | nih.govrsc.org |

Synthesis of Nucleoside and Nucleotide Analogues of 2H-Purine-2-thione, 6-amino-1,3-dihydro-

Strategies for 2-Thioadenosine (B194474) Derivatives

The synthesis of 2-thioadenosine, the ribonucleoside of 2H-Purine-2-thione, 6-amino-1,3-dihydro-, is a crucial step for accessing a wide range of biologically active analogues. 2-Thioadenosine serves as a key intermediate in the synthesis of pharmaceuticals like Cangrelor. thieme-connect.comresearchgate.net

A common industrial synthesis involves the reaction of a protected 4,6-diamino-5-nitrosopyrimidine with a protected ribofuranosylamine to form the pyrimidine portion of the nucleoside. Subsequent reduction of the nitroso group, followed by ring closure with a thiocarbonyl source like carbon disulfide, yields the desired 2-thioadenosine derivative. researchgate.net A reported kilogram-scale synthesis of 2-thioadenosine monohydrate starts from oxidate adenosine (B11128), proceeds through an intermediate which is then reacted with carbon disulfide for ring closure to achieve the final product with a purity of 98.0%. thieme-connect.comresearchgate.net

Another strategy involves the direct thionation of adenosine. This can be accomplished by treating a protected adenosine derivative with a thionating agent, such as Lawesson's reagent, although this can sometimes lead to side reactions and purification challenges. A more controlled method involves a multi-step process where adenosine is converted to a 2-halo derivative, which is then displaced by a sulfur nucleophile.

The table below details a key synthetic route for 2-thioadenosine.

| Precursor | Key Reagents | Key Intermediate | Final Product | Overall Yield (%) | Reference |

| Oxidate Adenosine | 1. NaOH2. Carbon Disulfide | Ring-opened diamine intermediate | 2-Thioadenosine monohydrate | 46.4 | researchgate.net |

Preparation of S-Modified Nucleosides and Nucleotides

The sulfur atom at the C2 position of 2-thioadenosine is a soft nucleophile and can be readily modified to generate a diverse array of S-substituted analogues. These modifications are important for probing interactions with biological targets and developing new therapeutic agents.

Alkylation of the thiol group is the most common modification. 2-Thioadenosine or its 5'-monophosphate can be treated with various alkyl halides (e.g., propargyl bromide, 4-nitrobenzyl bromide) or other electrophiles in the presence of a base to yield the corresponding 2-S-alkylated derivatives. nih.gov For instance, the reaction of 2-thioadenosine with bromoethylamine provides 2-[(aminoethyl)thio]adenosine, which can be further functionalized. nih.gov

These S-modified nucleosides can then be converted to their corresponding nucleotide analogues, typically the 5'-monophosphates, through standard phosphorylation procedures. nih.gov The resulting S-modified nucleotides are valuable for studying purinergic receptors and other nucleotide-binding proteins.

| Starting Material | Alkylating/Acylating Agent | Product | Reference |

| 2-Thioadenosine (1) | 4-Nitrobenzyl bromide | 2-[(4-Nitrobenzyl)thio]adenosine (3) | nih.gov |

| 2-Thioadenosine (1) | Propargyl bromide | 2-(Propargylthio)adenosine (5) | nih.gov |

| 2-Thioadenosine 5'-monophosphate (2) | 4-Nitrobenzyl bromide | 2-[(4-Nitrobenzyl)thio]adenosine 5'-monophosphate (4) | nih.gov |

| 2-Thioadenosine (1) | Bromoethylamine hydrobromide | 2-[(Aminoethyl)thio]adenosine (11) | nih.gov |

Synthetic Routes to Unconventional Nucleotide Analogues

Beyond simple S-alkylation, more complex and unconventional nucleotide analogues of 2-thioadenosine have been synthesized to explore novel biological activities. These include modifications at the sugar moiety, the phosphate (B84403) group, or the purine base itself.

One approach involves the synthesis of α-phosphate-modified triphosphates, such as nucleoside 5′-(α-P-thio)triphosphates (NTPαS). mdpi.com These analogues, where a non-bridging oxygen on the α-phosphate is replaced by sulfur, are valuable tools in molecular biology. The Ludwig-Eckstein method is a widely used "one-pot, three-steps" procedure for preparing such modified triphosphates from a protected nucleoside. mdpi.commdpi.com

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also been employed to create unconventional analogues. nih.gov For example, a 2-S-propargyladenosine derivative can be "clicked" with various azides to attach complex moieties like bile acids or fluorescent tags.

Furthermore, enzymatic approaches are gaining prominence for the synthesis of nucleoside analogues due to their high stereo- and regioselectivity. worktribe.com While specific examples starting directly from 2-thioadenosine are less common, the principles of using enzymes like nucleoside phosphorylases for transglycosylation reactions could be applied to generate unconventional 2-thio-purine nucleosides with modified sugar parts. worktribe.com

| Synthetic Strategy | Key Reagents/Method | Type of Analogue | Reference |

| α-Phosphate Modification | Ludwig-Eckstein Method (Salicyl phosphorochloridite) | Nucleoside 5'-(α-P-thio)triphosphates | mdpi.commdpi.com |

| "Click" Chemistry Conjugation | CuSO₄·5H₂O, Sodium ascorbate | Triazole-linked bioconjugates | nih.gov |

| Enzymatic Synthesis | Nucleoside Phosphorylases | Nucleosides with modified sugars | worktribe.com |

Stereoselective Synthesis Methodologies for Chiral Derivatives

The stereochemistry of the ribose sugar is critical for the biological activity of nucleosides. Therefore, stereoselective synthesis is paramount when creating chiral derivatives of 2-thioadenosine. This often involves the synthesis of a chiral sugar moiety which is then coupled with the purine base, or the stereoselective modification of a pre-existing nucleoside.

The synthesis of truncated 3'-aminocarbanucleosides provides an example of a stereoselective approach. Key steps can involve the stereo- and regioselective conversion of a diol to a bromoacetate (B1195939) via an acylinium ion intermediate. Subsequent displacement of the bromide with azide (B81097) occurs with controlled stereochemistry, leading to the desired chiral amine functionality. nih.gov These principles can be applied to the synthesis of chiral 2-thioadenosine analogues with modifications at the sugar.

For modifications on the purine base that introduce a new chiral center, palladium-catalyzed asymmetric reactions are a powerful tool. For instance, palladium-catalyzed asymmetric allenylic alkylation has been used to synthesize chiral thiochromanones containing multiple stereogenic centers with high diastereoselectivity and enantioselectivity. nih.gov This type of methodology could potentially be adapted to introduce chiral allene-containing side chains onto the 2-thioadenine scaffold.

The use of chiral auxiliaries is another established method. The sulfinyl group, for example, is a valuable chiral auxiliary used in the stereoselective preparation of a variety of chiral compounds due to its configurational stability and high asymmetric induction capability. nih.gov

| Methodology | Key Feature | Application Example | Reference |

| Substrate-Controlled Diastereoselective Synthesis | Use of a chiral precursor (e.g., D-ribose) to direct stereochemistry of new centers. | Synthesis of truncated 3'-aminocarbanucleosides. | nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., Pd-chiral ligand complex) to induce enantioselectivity. | Asymmetric allenylic alkylation to create multiple stereocenters. | nih.gov |

| Chiral Auxiliaries | Covalent attachment of a chiral group to guide a stereoselective reaction. | Use of sulfinyl groups for asymmetric induction. | nih.gov |

Optimization of Synthetic Pathways for Research Scale Production

The synthesis of 2H-Purine-2-thione, 6-amino-1,3-dihydro-, commonly known as 6-thioguanine, for research purposes prioritizes high purity, reliable yields, and procedural simplicity. Optimization strategies focus on improving existing methods and exploring alternative routes that are well-suited for a laboratory setting. Key areas of optimization include the choice of thionating agent, the selection of starting materials, and the purification methods employed.

A prevalent and direct method for synthesizing 6-thioguanine is the thiation of guanine. gpatindia.com This process involves converting the oxygen at the C6 position of the purine ring into sulfur. While effective, this transformation requires careful optimization of reagents and reaction conditions to maximize yield and minimize impurities.

Thiation of Guanine:

The traditional approach involves heating guanine with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) in a high-boiling point solvent like pyridine. While this method is straightforward, it can suffer from challenges related to the harsh reaction conditions and the formation of side products, complicating the purification process.

Modern advancements have introduced milder and more efficient thionating agents. Lawesson's reagent, for example, has been successfully used for the transformation of a 6-oxo group into a 6-thio group in related purine nucleoside syntheses, often resulting in high yields. acs.org This suggests its applicability as an optimized alternative to phosphorus pentasulfide for the synthesis of 6-thioguanine itself, potentially offering improved yields and cleaner reaction profiles under less stringent conditions.

| Reagent | Typical Conditions | Advantages | Potential Challenges |

| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, pyridine solvent | Readily available, established method | Harsh conditions, potential for side products, difficult purification |

| Lawesson's Reagent | Milder temperatures, various solvents (e.g., THF, dioxane) | Higher yields, cleaner reactions, milder conditions | Higher cost compared to P₄S₁₀ |

Alternative Synthetic Routes from Purine Precursors:

An alternative strategy for research-scale production involves a multi-step synthesis starting from a different purine derivative. This approach can provide greater control over the reaction and facilitate easier purification. A common starting material for such syntheses is 2-amino-6-chloropurine, which is typically derived from guanine.

This pathway involves the nucleophilic substitution of the chlorine atom at the C6 position with a sulfur-containing nucleophile. This method avoids the direct, and sometimes aggressive, thiation of the guanine core.

The general steps for this optimized pathway can be summarized as follows:

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | Guanine | POCl₃, DMF (catalyst) | 2-Amino-6-chloropurine | Introduction of a good leaving group (Cl) at the C6 position. |

| 2 | 2-Amino-6-chloropurine | Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis | 6-Thioguanine (2H-Purine-2-thione, 6-amino-1,3-dihydro-) | Nucleophilic substitution to introduce the thiol group. |

Theoretical and Computational Investigations of 2h Purine 2 Thione, 6 Amino 1,3 Dihydro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 6-thioguanine (B1684491). rsc.orgsciengpub.ir These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern the compound's chemical behavior.

Researchers have employed DFT to study the potential of 6-thioguanine as a corrosion inhibitor for aluminum surfaces. rsc.orgrsc.org These studies calculate various quantum mechanical descriptors in both gas and aqueous phases to predict the molecule's interaction with the metal surface. rsc.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. A lower energy gap (E_gap) between the HOMO and LUMO indicates higher molecular reactivity. rsc.org For 6-thioguanine, the sulfur and nitrogen atoms are identified as prominent nucleophilic sites through electrostatic potential analysis. rsc.orgrsc.org

Such calculations have demonstrated the preferability of 6-thioguanine over related compounds like 6-mercaptopurine (B1684380) for certain applications based on these electronic descriptors. rsc.org The interaction energies derived from these calculations quantify the strength of the adsorption process, confirming the molecule's potential in specific chemical contexts. rsc.orgrsc.org

| Descriptor | Gas Phase | Aqueous Phase |

|---|---|---|

| Koopmans' Hardness (η) (eV) | 1.90 | 2.13 |

| Koopmans' Electrophilicity (ω) (eV) | 3.39 | 2.78 |

Molecular Docking and Dynamics Simulations for Receptor Binding Mechanisms

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how ligands like 6-thioguanine bind to biological receptors at an atomic level. nih.gov Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, while MD simulations provide insights into the dynamic behavior and stability of this complex over time. nih.govmdpi.com

These methods have been applied to understand the interaction of thiopurine drugs with enzymes responsible for their metabolism, such as thiopurine S-methyltransferase (TPMT). nih.gov For instance, MD simulations have been used to predict the structure of the human TPMT complexed with thiopurines. nih.gov Although a co-crystal structure with 6-thioguanine may be challenging to obtain experimentally, computational models can be built and refined through simulation. nih.gov

In a typical MD simulation study, the ligand-receptor complex is placed in a simulated physiological environment, and the trajectory of all atoms is calculated over a period of time, often on the scale of picoseconds to microseconds. mdpi.comnih.gov Analysis of these trajectories reveals crucial information about the stability of the complex and the key interactions that maintain the binding. nih.gov For example, simulations can identify specific amino acid residues within the receptor's active site that form non-bonded interactions (like hydrogen bonds or van der Waals forces) with the ligand. nih.gov In studies of related compounds, residues such as Phe40, Pro196, and Arg226 in TPMT have been identified as important for stabilizing the ligand in the active site. nih.gov These computational insights are vital for understanding pharmacogenetics and for the rational design of new drugs. nih.govnih.gov

| Interaction Type | Description | Example Residues (from related systems) nih.gov |

|---|---|---|

| Non-bonded Interactions | Stabilize the ligand within the active site of the enzyme. | Phe40, Pro196, Arg226 |

| Hydrogen Bonding | Directional interactions between hydrogen atoms and electronegative atoms (O, N). | Not specified |

| Hydrophobic Interactions | Forces that drive nonpolar molecules to associate in aqueous solution. | Not specified |

Tautomeric Equilibrium Analysis via Computational Methods

6-Thioguanine can exist in several tautomeric forms, primarily differing in the position of protons, such as the thione-amino and thiol-imino forms. The relative population of these tautomers is crucial as it can significantly affect the molecule's chemical properties, spectroscopic signature, and biological activity, including its ability to form hydrogen bonds in DNA. dntb.gov.uanih.gov

Computational methods, including ab initio and DFT calculations, are frequently used to investigate the tautomeric equilibrium of 6-thioguanine. nih.govacs.org These studies calculate the relative energies and thermodynamic properties of the different tautomers to predict their stability. Theoretical studies have consistently shown that the thione forms of 6-thioguanine are predominantly more stable than the thiol forms. manipal.edu

For example, infrared spectroscopy studies of 6-thioguanine isolated in an argon matrix, combined with ab initio calculations, have identified the coexistence of amino-thiol N9H and amino-thiol N7H tautomers in roughly equal abundance under those specific hydrophobic conditions. nih.gov From the relative concentrations observed experimentally, the difference in Gibbs free energy between these two tautomers was estimated to be extremely small, at -0.012 ± 0.005 kJ mol⁻¹. nih.gov These computational approaches allow for the assignment of experimental spectra to specific tautomeric forms and provide a deeper understanding of the factors governing tautomeric preference. nih.gov

| Tautomer | Predicted Relative Stability | Methodology |

|---|---|---|

| Thione form | Predominantly more stable manipal.edu | Molecular Orbital Calculations manipal.edu |

| Amino-thiol N9H vs. N7H | Nearly equal stability in argon matrix nih.gov | Ab initio calculations and IR spectroscopy nih.gov |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, such as ab initio and time-dependent density functional theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of 6-thioguanine. nih.gov These methods can calculate electronic excitation energies, which correspond to UV-visible absorption spectra, as well as vibrational frequencies, which correspond to infrared (IR) and Raman spectra. nih.govresearchgate.net

Theoretical calculations have been used to build a comprehensive diagram of the electronic excited states of 6-thioguanine. researchgate.net TD-DFT calculations have been shown to satisfactorily model the electronic structure and spectra of thiopurine derivatives. nih.gov For 6-thioguanine, the lowest-energy absorption band, with a maximum around 341 nm, is assigned to the S₀→S₂(ππ*) transition. nih.govmdpi.com Computational studies have explored its excited-state dynamics, revealing a complex series of events including internal conversion and intersystem crossing to triplet states, which is crucial for its photosensitizing properties. nih.govmdpi.comnih.gov

The accuracy of these predictions is often validated by comparing the calculated spectra with experimental results. nih.govresearchgate.net For example, ab initio calculations of the IR spectrum for the amino-thione N7H tautomer have been used to help assign the experimental IR and Raman spectra of solid-state 6-thioguanine. nih.gov This synergy between theory and experiment allows for a detailed assignment of spectral features to specific molecular vibrations or electronic transitions. nih.govresearchgate.net

| Spectroscopic Property | Experimental Value | Calculated Value | Computational Method |

|---|---|---|---|

| Lowest-energy Absorption Maximum | 341 nm nih.gov | - | - |

| Phosphorescence Peak | 480 nm nih.gov | 454 nm (T1(3ππ*) vertical excitation) nih.gov | Not specified nih.gov |

In Silico Receptor-Driven Approaches for Ligand Recognition

In silico receptor-driven approaches, such as virtual screening, are powerful computational strategies used in drug discovery to identify potential ligands for a specific biological target. nih.gov These methods can be broadly categorized as structure-based or ligand-based. nih.gov Structure-based virtual screening (SBVS), also known as target-based virtual screening, relies on the three-dimensional structure of the receptor protein to dock large libraries of small molecules and identify those that are predicted to bind with high affinity. frontiersin.org

For a molecule like 6-thioguanine, these approaches can be used to identify its potential biological targets or to discover new molecules that bind to known thiopurine receptors. nih.gov The process typically starts with a prepared 3D structure of the target protein. Then, a library of compounds is computationally docked into the binding site of the receptor. frontiersin.org Each resulting pose is evaluated using a scoring function that estimates the binding affinity. unipd.it Compounds with the best scores are then selected for further experimental validation. nih.gov

Machine learning models are increasingly being integrated into these workflows to improve the accuracy and efficiency of virtual screening. nih.gov These models can be trained on existing data of known active and inactive compounds to learn the key features required for binding to a specific target. nih.gov This allows for the rapid screening of vast chemical libraries, containing millions or even billions of compounds, far exceeding the capacity of experimental high-throughput screening. frontiersin.org Such target-driven computational approaches are essential for accelerating the early stages of drug discovery, from hit identification to lead optimization. nih.govnih.gov

Derivatives and Analogues of 2h Purine 2 Thione, 6 Amino 1,3 Dihydro and Their Research Utility

Synthesis and Biological Profiling of 2-Substituted Thioadenosine Nucleoside Analogues

The synthesis of 2-substituted thioadenosine analogues is a key strategy for developing ligands with specific biological activities. The sulfur atom at the 2-position provides a convenient handle for introducing a variety of substituents through alkylation reactions.

A common synthetic approach involves the direct alkylation of 2-thioadenosine (B194474). For instance, treatment of 2-thioadenosine with reagents like 4-nitrobenzyl bromide or propargyl bromide yields the corresponding 2-substituted nucleoside analogues. nih.gov Similarly, alkylation with bromoethylamine hydrobromide produces 2-[(aminoethyl)thio]adenosine, which can be further functionalized. nih.gov Another method involves the alkylation of 2-thioadenosine with iodopentenylboronic acid, followed by an iododeboronation step to yield compounds like 2-((E)-1-iodo-1-penten-5-yl) thioadenosine. nih.goviaea.org These synthetic routes allow for the creation of a library of compounds with diverse functionalities at the 2-position.

The biological profiling of these analogues has often focused on their interaction with adenosine (B11128) receptors and platelet ADP receptors. Several 2-substituted nucleoside analogues have been evaluated for their binding affinities to A1 and A2 adenosine receptors. nih.gov Nucleotide analogues, such as the 5'-monophosphate versions, have shown weak affinity for these receptors. nih.gov In contrast, many of the nucleoside analogues demonstrate moderate affinity, with a notable selectivity for the A2 receptor subtype. nih.gov For example, derivatives have shown Ki values for A2 receptor binding in the low micromolar range (1.2-3.67 µM), with 4- to 8-fold greater selectivity for A2 over A1 receptors. nih.gov Furthermore, certain 2-substituted thioadenosine derivatives have been identified as active stimulators of platelet adenylate cyclase. iaea.org

| Compound | Substitution at 2-position | A1 Receptor Binding Ki (µM) | A2 Receptor Binding Ki (µM) | Selectivity (A1/A2) |

|---|---|---|---|---|

| 3 | 4-Nitrobenzylthio | 10.0 | 1.20 | 8.3 |

| 5 | Propargylthio | 17.0 | 3.67 | 4.6 |

| 7 | (E)-1-Penten-5-ylthio | 12.0 | 2.40 | 5.0 |

| 9 | (E)-1-Iodo-1-penten-5-ylthio | 11.0 | 1.50 | 7.3 |

| 12 | [[[3-(4-hydroxyphenyl)propionamido]ethyl]thio] | 12.0 | 2.10 | 5.7 |

| 13 | [[[3-(4-hydroxy-3-iodophenyl)propionamido]ethyl]thio] | 10.0 | 1.80 | 5.6 |

2-Alkylthio and Alkynyl/Alkenyl Derivatives

Derivatives featuring alkylthio, alkynyl, and alkenyl groups at the 2-position of the purine (B94841) ring have been synthesized to probe structure-activity relationships at purine receptors. The synthesis of 2-alkylthioadenine derivatives can be achieved in high yield by treating 2-chloroadenine (B193299) with a corresponding sodium thiolate at elevated temperatures. rsc.org This provides a convergent route for producing various 2-S-alkyl homologues. rsc.org For alkynyl derivatives, a common method involves the Sonogashira coupling of a 2-iodopurine precursor with a terminal alkyne. nih.gov

The biological activity of these derivatives is highly dependent on the nature of the substituent. Studies on a series of 2-(aryl)alkylthioadenosine derivatives have shown that it is possible to modulate activity at A1, A2A, and A3 adenosine receptor subtypes. umich.edu For instance, 2-phenylethylthioNECA was identified as a potent A2A agonist (Ki = 24 nM), while 2-phenylmethylthioadenosine was found to be a selective A3 agonist (Ki = 68 nM). umich.edu The length of the alkyl chain connecting the phenyl ring to the thioether linkage significantly influences receptor selectivity. A shorter chain is better accommodated by the A3 receptor, whereas a longer phenylpropylthio chain leads to derivatives that preferentially activate A1 receptors. umich.edu

In the context of anticancer research, 2-substituted acetylene (B1199291) derivatives of a 7-deaza-4′-thioadenosine template were synthesized and evaluated. nih.gov These alkynyl derivatives were found to have weak to no inhibitory activity against certain kinases and abolished the antiproliferative activity seen with other analogues, indicating that a small, linear hydrophobic group is crucial for potent anticancer effects in that particular scaffold. nih.gov

| Compound | Substitution at 2-position | A1 Receptor | A2A Receptor | A3 Receptor |

|---|---|---|---|---|

| 7 | (1-Pentyl)thio | 91 | 1800 | >10000 |

| 10 | Phenylthio | 450 | 1000 | 4000 |

| 11 | Phenylmethylthio | 2000 | 3000 | 68 |

| 12 | Phenylethylthio | 350 | 400 | 1000 |

| 13 | Phenylpropylthio | 150 | 1200 | 2500 |

S-Modified Nucleosides and Their Oligonucleotide Incorporations

Incorporating S-modified nucleosides, such as 2-thioadenosine, into oligonucleotides is a powerful strategy to enhance their therapeutic potential. nih.gov Chemical modifications are crucial for improving properties like nuclease resistance, binding affinity, and cellular uptake. nih.govresearchgate.net The introduction of modified units into an oligonucleotide chain can significantly increase its stability against degradation by cellular nucleases. nih.govgoogle.com

One of the most common S-modifications is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur. oup.com This modification enhances nuclease resistance and is widely used in antisense oligonucleotides. oup.com Beyond the backbone, the nucleobase itself can be modified. The synthesis of oligonucleotides containing 2-thiated pyrimidines, such as 2'-O-[2-(methoxy)ethyl]-2-thiothymidine, has been reported. nih.gov These modified oligonucleotides exhibit high thermal stability when hybridized with complementary RNA and show enhanced resistance to nuclease degradation. nih.gov Similar principles can be applied to purines like 2-thioadenosine.

The incorporation of thiol groups into oligonucleotides via S-modification allows for the conjugation of other molecules, such as enzymes or fluorescent tags. glenresearch.combiosyn.com For example, oligonucleotides containing a 2-thiocarbonyl group can act as photosensitizing probes to study DNA-protein interactions in the minor groove. biosyn.com The synthesis of these S-modified oligonucleotides is typically achieved using automated solid-phase phosphoramidite (B1245037) chemistry, which allows for the site-specific incorporation of the modified nucleoside into the growing chain. nih.govnih.gov

Purine Dione (B5365651) Derivatives and Their Properties

Purine dione derivatives, which include naturally occurring xanthines like caffeine (B1668208) and theophylline, represent an important class of compounds with diverse biological activities. rsc.orgnih.gov These structures, characterized by a purine-2,6-dione (B11924001) core, can be synthesized from or compared to thione precursors. Research has shown that replacing an oxygen atom at the 2-position of a purine-2,6-dione with a sulfur atom can significantly impact biological activity. nih.gov

The purine dione scaffold is a privileged structure in medicinal chemistry, serving as a basis for developing agents targeting various diseases. irjms.com For example, series of purine-2,6-dione derivatives have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines. nih.gov Functionalization at the N-7 and/or C-8 positions of the xanthine (B1682287) ring has been a focus for discovering novel anti-tumor agents. nih.gov These derivatives have shown potential as inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR). nih.gov The biological properties of purine diones also include anti-inflammatory effects and the ability to modulate immune responses. irjms.com The synthesis of these compounds often involves the construction of the fused heterocyclic system from substituted pyrimidine (B1678525) precursors, such as 5,6-diaminouracil. rsc.org

Applications as Biochemical Probes and Affinity Labels

Derivatives of 2-thioadenosine are valuable tools for studying biological systems, serving as biochemical probes and affinity labels. Their ability to bind to specific receptors and enzymes allows them to be used to investigate biological processes and to identify and isolate target proteins.

Functionalized congeners can be designed for radioiodination, creating high-affinity radioligands for receptor binding assays. nih.govnih.gov For example, a 2-thioadenosine analogue containing a phenolic moiety was synthesized to allow for iodination, which would enable its use as a probe for adenosine receptors. nih.gov Another strategy involves incorporating biotin (B1667282) into the molecule, creating a biotinylated analogue that can be used as a histochemical probe for detecting receptors in tissue samples. nih.gov

Oligonucleotides containing S-modified nucleosides also have applications as probes. Oligos containing 2-thiated bases can act as photosensitizing probes, allowing for the study of interactions between the oligonucleotide and binding proteins through photo-cross-linking. biosyn.com Furthermore, the development of high-affinity ligands for receptors allows for their use in affinity chromatography to purify receptor proteins. Acylated derivatives of purine antagonists have been suggested for preparing affinity columns to isolate solubilized A1 and A2 receptors. nih.gov

Development of Novel Kinase Inhibitors

Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is implicated in many diseases, including cancer. researchgate.netnih.gov This makes them a major target for drug development. The purine scaffold, being a core component of the natural kinase substrate ATP, is an excellent starting point for designing kinase inhibitors. nih.govresearchgate.net

Derivatives of thioadenosine have been explored as potential kinase inhibitors. In one study, a novel 4'-thionucleoside template was used to design multi-kinase inhibitors. nih.govscilit.comresearchgate.net A lead compound, 7-acetylene-7-deaza-4′-thioadenosine, demonstrated potent anticancer activity and was found to strongly inhibit several kinases, including TRKA, CK1δ, and DYRK1A/1B. nih.govresearchgate.net This highlights the potential of designing multi-target inhibitors that can overcome the drug resistance that often arises with single-target agents. nih.gov

The general strategy for developing these inhibitors often involves designing molecules that are ATP-competitive, binding to the ATP-binding site in the kinase's catalytic domain. nih.gov Structural analogues of purines, such as thieno[2,3-d]pyrimidines, have also been extensively investigated as kinase inhibitors, showing activity against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.gov The development of these inhibitors relies on understanding the structure-activity relationships to optimize potency and selectivity for the target kinase. researchgate.net

Advanced Analytical Quantification Methods for 2h Purine 2 Thione, 6 Amino 1,3 Dihydro in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of 6-thioguanine (B1684491) in research matrices due to its versatility and reliability.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography employed for the analysis of 6-thioguanine. In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. This setup allows for the effective separation of 6-thioguanine from endogenous components in complex matrices like whole blood and DNA. nih.govnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Methodologies often involve a simple and rapid sample preparation step, such as protein precipitation with perchloric acid to release 6-thioguanine nucleotides from erythrocytes, followed by hydrolysis to the parent compound. nih.gov The chromatographic conditions, including the mobile phase composition and flow rate, are optimized to achieve good resolution and peak shape. For instance, a mobile phase consisting of a mixture of methanol (B129727) and a potassium dihydrogen phosphate (B84403) solution can be used for effective separation. mdpi.com

UV detection is a widely used method for the quantification of 6-thioguanine following HPLC separation. nih.gov The compound exhibits significant absorbance in the UV region, with detection wavelengths typically set around 341 nm. nih.gov This allows for sensitive and selective detection. Photodiode array (PDA) detectors can also be employed to obtain spectral information, further confirming the identity of the peak corresponding to 6-thioguanine. nih.gov

For enhanced sensitivity, fluorescence detection can be utilized. This involves pre-column derivatization of 6-thioguanine with a fluorescent labeling agent. One such method involves the derivatization of 2'-deoxy-6-thioguanosine 5'-monophosphate (a metabolite of 6-thioguanine in DNA) with monobromobimane (B13751), a thiol-reactive fluorophore. nih.gov The resulting fluorescent adduct can then be separated by RP-HPLC and quantified with high sensitivity. nih.gov

Table 1: HPLC Methodologies for 6-thioguanine Quantification

| Analytical Technique | Matrix | Key Findings |

|---|---|---|

| HPLC with PDA detection | Whole blood erythrocytes | A validated method with a linearity range of 479–17,118 ng/mL was developed. The LOD and LOQ were 150 ng/mL and 479 ng/mL, respectively. nih.govresearchgate.net |

| HPLC-UV | Red Blood Cells | A method for quantifying 6-thioguanine nucleotides (6-TGN) with a lower limit of quantification (LLOQ) of 20 pmol/8 × 10⁸ RBC was established. nih.gov |

| HPLC with Fluorescence Detection | DNA | A method based on pre-column derivatization with monobromobimane allowed for the quantification of less than 2.8 pmol of the 6-thioguanine adduct. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of 6-thioguanine and its metabolites, offering superior sensitivity and selectivity compared to conventional HPLC methods. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS method, 6-thioguanine is first separated from other components in the sample by an HPLC system. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized. The precursor ion corresponding to 6-thioguanine is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the accurate quantification of the analyte even at very low concentrations. researchgate.netfrontiersin.org

LC-MS/MS methods have been successfully developed and validated for the determination of 6-thioguanine in various biological matrices, including red blood cells and DNA. nih.govresearchgate.netplos.org These methods are particularly useful for therapeutic drug monitoring, where precise measurement of drug levels is critical. nih.gov

Table 2: LC-MS/MS Approaches for 6-thioguanine Quantification

| Analytical Technique | Matrix | Key Findings |

|---|---|---|

| LC-MS/MS | Red Blood Cells | A method was developed with a lower limit of quantification of 0.2 μmol/L for 6-thioguanine. frontiersin.org |

| LC-MS/MS | Erythrocytes | The calibration curve was linear over the concentration range of 9.9-1979 ng/mL for 6-thioguanine nucleotides. researchgate.net |

| LC-MS/MS | DNA | A method was developed for measuring DNA-incorporated 6-thioguanine with a linearity range of 10.0-5,000.0 fmol TG/µg DNA. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While HPLC and LC-MS/MS are the predominant techniques for the analysis of 6-thioguanine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, although it is less common. The main challenge in using GC-MS for the analysis of 6-thioguanine is its low volatility and high polarity, which make it unsuitable for direct injection into a gas chromatograph.

To overcome this limitation, derivatization is required to convert 6-thioguanine into a more volatile and thermally stable compound. While specific GC-MS methods for 6-thioguanine are not extensively reported in recent literature, the general principle would involve a chemical reaction to modify the functional groups of the molecule, making it amenable to GC analysis. Quantitative analysis of the derivatized compound can then be performed using mass spectrometry. researchgate.net

Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC) for Qualitative and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique that can be used for the qualitative and semi-quantitative analysis of 6-thioguanine. analyticaltoxicology.com In TLC, a sample is spotted onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier. analyticaltoxicology.com The plate is then placed in a developing chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. analyticaltoxicology.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, higher sensitivity, and improved quantification capabilities. taylorandfrancis.commdpi.com HPTLC utilizes plates with a smaller particle size and a thinner layer of the stationary phase, resulting in more efficient separations. taylorandfrancis.com The technique can be used for fingerprinting analysis and quality control of pharmaceuticals. taylorandfrancis.com While specific HPTLC methods for the quantification of 6-thioguanine are not as prevalent as HPLC or LC-MS/MS methods, the technique holds potential for rapid screening and preliminary analysis.

Determination of Detection and Quantification Limits for Analytical Methods

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of 6-thioguanine, these limits vary depending on the analytical technique and the matrix being analyzed. Highly sensitive methods like LC-MS/MS can achieve very low LODs and LOQs, making them suitable for applications where trace-level quantification is required.

Table 3: Detection and Quantification Limits for 6-thioguanine

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| HPLC-PDA | Whole blood erythrocytes | 150 ng/mL nih.govresearchgate.net | 479 ng/mL nih.govresearchgate.net |

| HPLC-UV | Urine | 0.4 nmol/ml nih.gov | 0.6 nmol/ml nih.gov |

| LC-MS/MS | Red Blood Cells | - | 0.1 mol/l for 6-TGN plos.org |

| LC-MS/MS | Erythrocytes | - | 9.9 ng/mL for 6-TGN researchgate.net |

Sample Preparation and Extraction Techniques for Complex Research Samples

The accurate quantification of 2H-Purine-2-thione, 6-amino-1,3-dihydro-, commonly known as 6-thioguanine (6-TG), in complex research matrices such as whole blood, erythrocytes, plasma, and tissue is a critical prerequisite for reliable analytical results. Given the compound's intracellular activity and its existence in various forms, including nucleotides (6-TGNs), sample preparation is often a multi-step process designed to isolate the analyte, remove interfering substances, and convert it to a form suitable for instrumental analysis. The primary techniques employed include protein precipitation coupled with acid hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation and Acid Hydrolysis of Erythrocyte Nucleotides

A predominant method for the analysis of 6-TG's active metabolites involves their measurement within erythrocytes (red blood cells). In this matrix, 6-TG is primarily found as 6-thioguanine nucleotides (6-TGNs). The analytical approach, therefore, requires the lysis of erythrocytes, liberation of the nucleotides, and subsequent hydrolysis of these nucleotides back to the parent base, 6-thioguanine, for quantification. nih.govtandfonline.com

The process typically begins with the separation of erythrocytes from whole blood by centrifugation. nih.govresearchgate.net The packed red blood cells are then lysed, often through osmotic stress or by the addition of a deproteinizing agent. Perchloric acid (HClO₄) is frequently used for this purpose; it effectively precipitates proteins while simultaneously releasing the 6-TGNs into the acidic supernatant. nih.govpsu.edu Dithiothreitol (DTT) is often added during this step to prevent the oxidation of the thiol group on the molecule. nih.govpsu.edu

Following deproteinization, the crucial step of acid hydrolysis is performed by heating the acidic extract. This procedure converts the mono-, di-, and triphosphate nucleotide forms into a single, quantifiable molecule, 6-thioguanine. nih.govpsu.edu The conditions for this hydrolysis, such as temperature and duration, are optimized to ensure complete conversion without degradation of the target analyte. nih.gov After hydrolysis, the sample is cooled, neutralized, and can be directly injected into an HPLC system or subjected to further cleanup. nih.gov

The table below summarizes various protocols for the extraction of 6-TG from erythrocytes using protein precipitation and hydrolysis.

| Matrix | Deproteinization/Lysis | Hydrolysis Conditions | Key Findings & Validation Data |

| Whole Blood Erythrocytes | Perchloric acid (65%), Dithiothreitol (DTT) | 100°C for 40 minutes | Linearity: 479–17,118 ng/mL; LOD: 150 ng/mL; LOQ: 479 ng/mL; Recovery: 79.1–103.6% nih.gov |

| Red Blood Cells (RBCs) | Perchloric acid (700 mL/L), DTT | 100°C for 45 minutes | Recovery: 73.1% for 6-TGN derivatives. The method allows for simultaneous determination of 6-TGNs and methylated metabolites. researchgate.netpsu.edu |

| Red Blood Cell (RBC) Lysate | Perchloric acid (0.7 M), DTT (0.013 M final conc.) | 100°C for 60 minutes | Increasing HClO₄ concentration to 0.7 M improved peak areas. Hydrolysis for 60 vs. 90 minutes showed no significant difference in concentrations. nih.gov |

| Red Blood Cells (RBCs) | Sulphuric acid (1.5 M), DTT (10mM) | 100°C for 60 minutes | Linearity: 25-1600 pmol per 8x10⁸ RBCs; LOD: 25 pmol per 8x10⁸ RBCs; Recovery: 58-96%. This method is followed by a solid-phase extraction cleanup step. tandfonline.com |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices, including urine and plasma. researchgate.net For 6-thioguanine and its metabolites, SPE offers a way to remove salts, proteins, and other endogenous components that could interfere with chromatographic analysis.

While detailed protocols are often proprietary or specific to a particular study, the general procedure involves passing the pre-treated sample through a sorbent bed that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. For polar compounds like 6-thioguanine, reversed-phase (e.g., C8 or C18) or mixed-mode cation-exchange sorbents can be effective. tandfonline.comchromatographytoday.com One study reported using SPE for urine samples, achieving an accuracy of 95-109%. researchgate.net Another method utilized SPE as a cleanup step after the acid hydrolysis of erythrocyte lysates. tandfonline.com

| Parameter | Description |

| Sample Type | Urine, Red Blood Cell Lysate tandfonline.comresearchgate.net |

| Purpose | Cleanup and concentration of the analyte post-hydrolysis or from liquid matrices. |

| Sorbent Examples | Reversed-phase (e.g., C18), Mixed-mode cation-exchange tandfonline.comchromatographytoday.com |

| General Steps | 1. Condition the sorbent. 2. Load the pre-treated sample. 3. Wash away interferences. 4. Elute the analyte. |

| Performance | Reported accuracy in urine samples ranged from 95-109%. researchgate.net |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another classic technique for isolating analytes based on their differential solubility in two immiscible liquid phases. For 6-thioguanine, LLE has been applied to blood samples. researchgate.net

One specific and novel LLE procedure involves derivatization to enhance extraction efficiency. In this method, 6-thioguanine in alkaline plasma is reacted to form a phenyl mercury derivative. nih.gov This derivative is then extracted into an organic solvent, toluene. The free 6-thioguanine is subsequently released from the derivative and transferred back into an aqueous phase by back-extraction with hydrochloric acid. nih.gov This multi-step process provides high specificity and was reported to have a limit of sensitivity of 5 ng/mL in plasma. nih.gov

| Parameter | Description |

| Sample Type | Blood, Plasma researchgate.netnih.gov |

| Principle | Partitioning of the analyte between two immiscible liquid phases. |

| Example Method | Derivatization-Based LLE nih.gov |

| 1. Plasma is made alkaline. | |

| 2. Formation of a phenyl mercury derivative of 6-thioguanine. | |

| 3. Extraction of the derivative into toluene. | |

| 4. Back-extraction of free 6-thioguanine into hydrochloric acid. | |

| Performance | Reported accuracy in whole blood ranged from 88-107%. researchgate.net The derivatization method showed a sensitivity limit of 5 ng/mL in plasma. nih.gov |

The choice of sample preparation technique depends on the research matrix, the specific form of the compound being analyzed (parent drug vs. nucleotides), the required sensitivity, and the available analytical instrumentation. For intracellular nucleotide analysis in erythrocytes, protein precipitation followed by hydrolysis is the most established method. For plasma or urine, both SPE and LLE provide effective means of purification and concentration.

Emerging Research Directions and Future Perspectives for 2h Purine 2 Thione, 6 Amino 1,3 Dihydro

Novel Synthetic Strategies for Enhanced Analog Diversity and Complexity

The development of novel synthetic strategies is crucial for expanding the chemical space around the 6-thioguanine (B1684491) scaffold, leading to the creation of analogues with improved properties. researchgate.net Traditional synthetic routes are being supplemented by modern methodologies that offer greater efficiency, diversity, and complexity.

One emerging approach involves the reaction of heterocyclic ketene (B1206846) dithioacetals with various nucleophiles, providing a novel and potent method for synthesizing a range of thioguanine and sulfanylpurine analogues. rsc.org This strategy allows for the introduction of diverse substituents, which can modulate the compound's biological activity.

Furthermore, researchers are developing synthetic routes for prodrugs of 6-thioguanine's active metabolite, 6-thioguanosine (B559654) monophosphate (6sGMP). acs.org These prodrugs, such as those with 4-acetyloxybenzyl (AB) and S-pivaloyl-2-thioethyl (tBuSATE) moieties, are designed to bypass resistance mechanisms in cancer cells. acs.org The synthesis of these complex molecules often starts from a protected guanosine, followed by thionation using Lawesson's reagent and subsequent attachment of the phosphotriester groups. acs.org

These innovative synthetic approaches are summarized in the table below:

| Synthetic Strategy | Starting Material | Key Reagents/Steps | Resulting Compounds | Reference |

| Heterocyclic Ketene Dithioacetal Reaction | Heterocyclic Ketene Dithioacetals | Nucleophilic substitution | Diverse thioguanine and sulfanylpurine analogues | rsc.org |

| 6sGMP Prodrug Synthesis | Guanosine | TBDMS protection, Lawesson's reagent, Phosphotriester attachment | 4-acetyloxybenzyl (AB) and S-pivaloyl-2-thioethyl (tBuSATE) 6sGMP prodrugs | acs.org |

These advanced synthetic methods are critical for generating a library of 6-thioguanine analogues, enabling a more thorough exploration of their structure-activity relationships and potential therapeutic applications. researchgate.netnih.gov

Advanced Structural Characterization Techniques for Intricate Biological Interactions

Understanding the precise interactions of 6-thioguanine and its metabolites with biological macromolecules is key to deciphering its mechanisms of action and designing more effective analogues. Advanced structural characterization techniques are providing unprecedented insights into these complex interactions.

X-ray crystallography and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are being used to study the interaction of 6-thioguanine with carrier matrices, such as aluminum metal-organic frameworks (Al-MOFs). nih.govmdpi.com These studies reveal specific bonding interactions involving the amino groups and heterocyclic ring of 6-thioguanine with the carboxylate and hydroxyl groups of the matrix. nih.gov This detailed structural information is vital for the development of novel drug delivery systems.

A summary of techniques and their findings is presented below:

| Technique | System Studied | Key Findings | Reference |

| ¹H NMR Spectroscopy | 11 base pair DNA duplex with a central 6-thioguanine | The modified DNA duplex structure does not differ significantly from the unmodified duplex. | colby.edu |

| ATR-FTIR Spectroscopy & Powder XRD | 6-thioguanine and Aluminum Metal-Organic Framework (DUT-4) | Bonding involves amino groups and the heterocyclic ring of 6-TG with the carboxylate and (Al)O-H groups of the matrix. | nih.govmdpi.com |

These advanced techniques are crucial for building a comprehensive picture of how 6-thioguanine interacts with its biological targets and delivery vehicles at the atomic level.

Elucidation of Untapped Biological Mechanisms and Signaling Pathways

While the incorporation of 6-thioguanine into DNA is a well-established mechanism of its cytotoxicity, recent research is uncovering novel biological activities and signaling pathways affected by this compound. nih.govwikipedia.org These discoveries are expanding our understanding of its therapeutic potential.

One significant finding is the ability of 6-thioguanine to act as an inhibitor of papain-like proteases (PLpros) found in coronaviruses, including SARS-CoV and MERS-CoV. news-medical.netmedchemexpress.com This antiviral activity is distinct from its role as a DNA damaging agent and suggests a potential for repurposing 6-thioguanine as a broad-spectrum antiviral. news-medical.net Studies have shown that 6-thioguanine can interfere with the processing and trafficking of viral spike proteins, thereby preventing the assembly of infectious progeny viruses. news-medical.net

Furthermore, 6-thioguanine has been shown to reactivate epigenetically silenced genes by promoting the proteasome-mediated degradation of DNA (cytosine-5)-methyltransferase 1 (DNMT1). rndsystems.com This disruption of DNA methylation patterns highlights a role for 6-thioguanine in epigenetic regulation, which could be exploited for cancer therapy.

Recent studies have also identified small GTPases as potential targets of 6-thioguanine, suggesting an antiviral mechanism that extends beyond PLpro inhibition. news-medical.net The conversion of 6-thioguanine to its nucleotide form by hypoxanthine (B114508) phosphoribosyltransferase 1 (HPRT1) is essential for this antiviral activity. news-medical.net

| Novel Mechanism | Molecular Target/Pathway | Implication | Reference |

| Antiviral Activity | Coronavirus Spike protein processing, Papain-like proteases (PLpros) | Repurposing for viral infections | news-medical.netmedchemexpress.com |

| Epigenetic Modulation | DNA (cytosine-5)-methyltransferase 1 (DNMT1) | Reactivation of tumor suppressor genes | rndsystems.com |

| GTPase Inhibition | Small GTPases | Novel host-targeted antiviral strategy | news-medical.net |

These findings underscore the multifaceted nature of 6-thioguanine's biological activity and open up new avenues for its therapeutic application.

Computational Design and Optimization of Novel Analogues for Specific Research Applications

Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable tools for the rational design and optimization of novel 6-thioguanine analogues. researchgate.netnih.gov These in silico approaches accelerate the drug discovery process by predicting the binding affinities and biological activities of new compounds before they are synthesized.

Molecular dynamics simulations have been used to investigate the binding of 6-thioguanine to specific receptors, such as the melanocortin 1 and 5 receptors (MC1R and MC5R). nih.govfrontiersin.org These studies have revealed that 6-thioguanine forms a more stable complex with MC5R, providing a molecular basis for its observed anti-angiogenic effects. nih.govfrontiersin.org The simulations show detailed interactions, such as the frequency of contacts between the drug and specific amino acid residues of the receptor. nih.gov

Computational analysis is also being used to design analogues with enhanced selectivity for specific cancer cell types. For example, by understanding the structural requirements for activity in BRCA2-deficient prostate cancer cells, it may be possible to design novel derivatives with improved efficacy. nih.gov These computational approaches, combined with experimental validation, offer a powerful strategy for developing the next generation of thiopurine-based therapeutics. researchgate.net

| Computational Method | Target/Application | Key Insight | Reference |

| Molecular Dynamics Simulation | Melanocortin 5 Receptor (MC5R) | 6-thioguanine exhibits a more stable binding to MC5R compared to MC1R, explaining its anti-angiogenic activity. | nih.govfrontiersin.org |

| 3D-QSAR Modeling | Purine-based anticancer drugs | Construction of structure-activity relationship models to guide the design of new derivatives. | researchgate.net |

The integration of computational chemistry into 6-thioguanine research is set to streamline the development of analogues with tailored properties for specific biological applications.

Integration into Advanced Chemical Biology Tools and Methodologies